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Introduction

Tebipenem pivoxil is an orally available carbapenem antibiotic.[1] It is a prodrug that is
converted in vivo to its active form, tebipenem.[2][3] Carbapenems are a critical class of [3-
lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR)
Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous
administration, tebipenem pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is
designed for oral use, offering a significant advantage in treating serious infections, potentially
avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]

These notes provide an overview of the clinical research data and protocols associated with
the oral administration of tebipenem pivoxil, with a focus on its development for complicated
urinary tract infections (cUT]I), including acute pyelonephritis (AP).

Mechanism of Action

Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[7] After oral
administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases
in the intestinal mucosa to the active moiety, tebipenem.[8][9] Tebipenem exerts its
bactericidal effect by inhibiting bacterial cell wall synthesis.[5][8] It binds to penicillin-binding
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proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell
wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it
stable against hydrolysis by many B-lactamases, including extended-spectrum (3-lactamases
(ESBLSs).[2][8]
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Caption: Mechanism of action of Tebipenem Pivoxil HBr.

Pharmacokinetics (PK) and Pharmacodynamics
(PD)
Pharmacokinetic Profile

Tebipenem pivoxil HBr is characterized by rapid oral absorption and conversion to active
tebipenem.[2] The oral bioavailability is approximately 50-60%.[2]

Table 1. Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Single and Multiple

Doses)
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Single Ascending Dose Multiple Ascending Dose
Parameter
(SAD) Phase (Fasted) (MAD) Phase (q8h)
Dose Range 100 mg - 900 mg[11] 300 mg & 600 mg[11]
Tmax (median) 0.5 - 1.5 hours[2][12] < 1 hour[2]
Half-life (t%2) ~0.8 - 1.1 hours[12] ~1 hour[12]
For 600mg dose, AUC was
AUC Increases with dose[12] >2x the AUC for 300mg
dose[?]
Dose-proportional on Day 1;
Cmax Increases with dose[12] higher than dose-proportional
on Day 14[2]
) No accumulation observed
Accumulation N/A

with q8h dosing[2][12]

_ ~57% (300mgQ) to 67%
~55% to 60% of tebipenem

Urinary Excretion o (600mg) excreted in urine on
recovered in urine[12][13]
Day 1[14]

| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and
600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at
clinical doses. |

Data compiled from studies in healthy adult subjects.[2][11][12]

Impact of Renal Impairment

As tebipenem is primarily cleared by the kidneys, renal function significantly impacts its
pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated
increased tebipenem exposure as renal function declined.[15][16]

Table 2: Effect of Renal Impairment on Tebipenem Pharmacokinetics (Single 600 mg Dose)

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.researchgate.net/publication/334149132_Safety_Pharmacokinetics_and_Food_Effect_of_Tebipenem_Pivoxil_Hydrobromide_After_Single_and_Multiple_Ascending_Oral_Doses_in_Healthy_Adult_Subjects
https://www.researchgate.net/publication/334149132_Safety_Pharmacokinetics_and_Food_Effect_of_Tebipenem_Pivoxil_Hydrobromide_After_Single_and_Multiple_Ascending_Oral_Doses_in_Healthy_Adult_Subjects
https://journals.asm.org/doi/10.1128/aac.00618-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://journals.asm.org/doi/10.1128/aac.00618-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://journals.asm.org/doi/10.1128/aac.00618-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://journals.asm.org/doi/10.1128/aac.00618-19
https://journals.asm.org/doi/10.1128/aac.00618-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://pubmed.ncbi.nlm.nih.gov/31262768/
https://www.researchgate.net/figure/Summary-of-food-effect-on-relative-bioavailability-of-tebipenem-in-the-SAD-phase_tbl4_334149132
https://journals.asm.org/doi/10.1128/aac.00618-19
https://www.researchgate.net/publication/334149132_Safety_Pharmacokinetics_and_Food_Effect_of_Tebipenem_Pivoxil_Hydrobromide_After_Single_and_Multiple_Ascending_Oral_Doses_in_Healthy_Adult_Subjects
https://journals.asm.org/doi/10.1128/aac.00618-19
https://www.researchgate.net/publication/334149132_Safety_Pharmacokinetics_and_Food_Effect_of_Tebipenem_Pivoxil_Hydrobromide_After_Single_and_Multiple_Ascending_Oral_Doses_in_Healthy_Adult_Subjects
https://pmc.ncbi.nlm.nih.gov/articles/PMC6709501/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.02407-21
https://pubmed.ncbi.nlm.nih.gov/35420493/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Renal TBP Plasma TBP Plasma Renal

Function AUC Increase Cmax Increase Clearance Key Finding

Cohort (vs. Normal) (vs. Normal) (CLR)
Plasma
exposure

, . Up to 1.3- )
Mild Impairment  1.4-fold[15][16] Decreased increases as
fold[15][16]

renal function
declines.[15]

2.4 L/h (vs. 13.4

A dose reduction

may be

Moderate Up to 4.5-fold[15]  Up to 1.3-fold[15] ] necessary for
) L/h in normal) ) )
Impairment [16] [16] patients with
[15][16]
ClLcr <50
mL/min.[15][16]
A dose reduction
Severe Up to 4.5-fold[15] Up to 1.3-fold[15] may be
) Decreased
Impairment [16] [16] necessary.[15]
[16]

| ESRD on Hemodialysis | ~7-fold increase in AUC and t¥2[15][16] | N/A | N/A | ~40% of

tebipenem is removed by a 4-hour hemodialysis session.[15][16] |

Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]

Pharmacodynamics

The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with tebipenem
efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the
minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute
pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a
ratio of 54.1 was linked to a 1-log10 CFU/g reduction in kidney tissue.[17]

Clinical Efficacy and Safety
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Tebipenem pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3
clinical trials for the treatment of cUTI and acute pyelonephritis.

Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for Tebipenem Pivoxil HBr
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Trial Name

Status

ADAPT-PO[18][19]

Completed

PIVOT-PO[20][21]

Stopped early for
efficacy[4][20][21]

Patient Population

1372 hospitalized adults with
cUTI or AP[18]

1690 hospitalized adults with
cUTI or AP[21][22]

Treatment Arm

Oral Tebipenem Pivoxil HBr
(600 mg g8h)[18]

Oral Tebipenem Pivoxil HBr
(600 mg g6h)[21]

Comparator Arm

IV Ertapenem (1 g q24h)[18]

IV Imipenem-Cilastatin (500
mg q6h)[20][21]

Treatment Duration

7 to 10 days (up to 14 for

bacteremia)[18]

7 to 10 days[20][21]

Primary Endpoint

Overall Response (Clinical
Cure + Microbiologic
Response) at Test-of-Cure
(Day 19)[18]

Overall Response (Clinical
Cure + Microbiologic
Eradication) at Test-of-Cure
(Day 17)[20][21]

Primary Endpoint Result
(Tebipenem)

58.8% (264/449)[18]

58.5% (261/446)[20]

Primary Endpoint Result

(Comparator)

61.6% (258/419)[18]

60.2% (291/483)[20]

Outcome

Non-inferiority demonstrated
(Difference: -3.3%; 95% ClI,
-9.7 to 3.2)[18]

Non-inferiority demonstrated
(p=0.003)[20]

Clinical Cure Rate (at TOC)

93.1%[18][23][24]

93.5%[25]

Adverse Events (Tebipenem)

25.7%[18][23]

Not specified, similar safety

profile to comparator[25]

Adverse Events (Comparator)

25.6%[18][23]

Not specified, similar safety
profile[25]

| Most Common AEs | Mild diarrhea, headache[18][22][23] | Diarrhea, headache[22] |
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Experimental Protocols

Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based
on PIVOT-PO)

This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to

evaluate the efficacy and safety of oral tebipenem pivoxil HBr.

Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem
comparator in treating hospitalized adults with cUTI or AP.[26]

Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]

Patient Population: Hospitalized adults (=18 years) with a clinical diagnosis of cUTI or acute
pyelonephritis.[26]

Key Inclusion Criteria:

o Signs and symptoms consistent with cUTI or AP.

o Urinalysis indicative of infection (e.g., pyuria).

o Urine culture at baseline showing =10"5 CFU/mL of a uropathogen.[20]

Key Exclusion Criteria:

[e]

Severe renal or hepatic impairment.[24]

o

Septic shock.[24]

[¢]

Immunocompromised state.[24]

[e]

Known hypersensitivity to 3-lactam antibiotics.

Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.
[21]

Treatment Regimens:
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o Arm A (Investigational): Oral TBP-PI-HBr 600 mg every 6 hours + IV placebo (dummy
infusion) every 6 hours.[21][22]

o Arm B (Comparator): IV Imipenem-Cilastatin 500 mg every 6 hours + oral placebo (dummy
tablet) every 6 hours.[21][22]

o Duration: 7 to 10 days.[21]

e Assessments:

o Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology,
chemistry), urinalysis, and urine/blood cultures.

o During Treatment: Monitor for clinical response and adverse events (AES).
o End-of-Treatment (EOT): Clinical assessment.

o Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment.
Includes clinical evaluation and repeat urine culture.[18][20]

o Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.[20]

o Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of
clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in
urine culture).[21][26]

 Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two
treatment arms based on the difference in the primary endpoint rates, using a pre-specified
non-inferiority margin (e.g., 10% or 12.5%).[18][20]
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Caption: Workflow for a Phase 3 trial of oral Tebipenem HBr.

Protocol: Pharmacokinetic Study in Subjects with Renal
Impairment
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This protocol outlines a study to assess the impact of renal impairment on the single-dose
pharmacokinetics of tebipenem.

o Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of
TBP-PI-HBr in subjects with varying degrees of renal function.[15]

o Study Design: Open-label, parallel-group, single-dose study.

e Study Population:

[¢]

Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).

[¢]

Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).

[e]

Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).

(¢]

Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).

[¢]

Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[15][16]

o Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[15]
[16]

o PK Sampling:

o Serial blood samples collected at pre-dose and at specified time points post-dose (e.qg.,
0.25,0.5,1,15,2,3,4,6, 8,12, 24 hours).

o Urine collected over specified intervals to determine renal clearance.

o For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a
period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[15]
[16]

e Analytical Method: Plasma and urine concentrations of tebipenem are quantified using a
validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[15]
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o PK Parameters: The following parameters are calculated using noncompartmental analysis:
AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t¥2
(Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]

o Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory
tests throughout the study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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